![molecular formula C22H24N6O6 B2513461 Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate CAS No. 898443-48-6](/img/structure/B2513461.png)
Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate
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Description
Molecular Structure Analysis
The molecule features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure is typical of esters .Chemical Reactions Analysis
Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called saponification . Esters can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Scientific Research Applications
Synthesis and Structural Analysis
The research related to Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate primarily focuses on the synthesis and structural analysis of complex heterocyclic compounds. For instance, studies by Lavergne, Viallefont, and Daunis (1975) explored the condensation reactions involving ethyl acetoacetate and various diamino-oxo-dihydro-triazines, yielding compounds with potential for further chemical modifications (Lavergne, Viallefont, & Daunis, 1975). Similarly, research by Kurasawa et al. (1988) on the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, highlighted the potential of ethoxycarbonyl derivatives in facilitating novel ring transformations (Kurasawa et al., 1988).
Potential Biological Activity
A study by Badrey and Gomha (2012) synthesized novel triazines and triazepines from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine, demonstrating the compound's role as a key precursor for creating potential anti-tumor agents (Badrey & Gomha, 2012). This underscores the importance of such ethoxycarbonyl compounds in medicinal chemistry research, especially in the synthesis of compounds with potential therapeutic applications.
Heterocyclic Chemistry Developments
Further advancements in heterocyclic chemistry were evident in the work of Atta and Ashry (2011), who synthesized triazolo[4,3-a]quinoxalines and their halogenopyrazolyl analogs, showcasing the versatility of ethoxycarbonyl compounds in creating diverse heterocyclic frameworks (Atta & Ashry, 2011). These findings are instrumental in expanding the scope of synthetic organic chemistry and exploring new chemical entities.
properties
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)-9-methyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O6/c1-4-33-16(29)12-27-20(31)18-19(25(3)22(27)32)23-21-26(18)11-15(14-9-7-6-8-10-14)24-28(21)13-17(30)34-5-2/h6-10H,4-5,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYUXYSMXPYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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